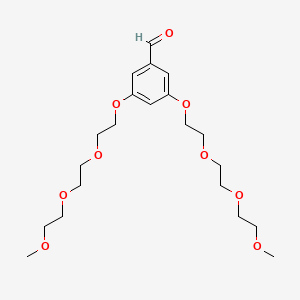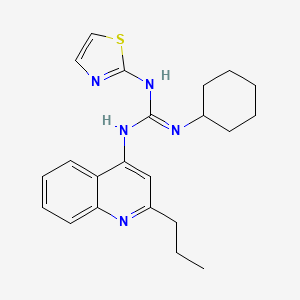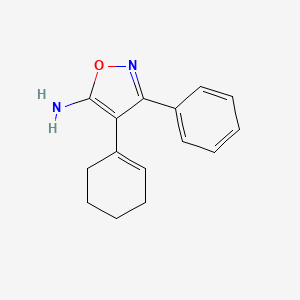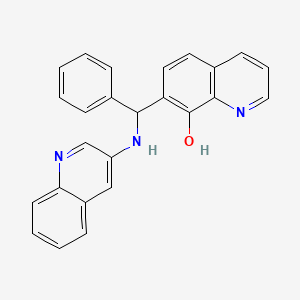![molecular formula C8H12N2O2 B12894914 (R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
(R)-[1,3'-Bipyrrolidine]-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a dione group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the reaction of pyrrolidine with a suitable dione precursor under controlled conditions. One common method includes the use of chlorosulfonic acid in dichloromethane at low temperatures (0-5°C) to facilitate the formation of the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-[1,3’-Bipyrrolidine]-2,2’-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound. The use of solid acid catalysts can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
®-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
®-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of ®-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (R,R)-2,2’-Bipyrrolidine
- (S,S)-2,2’-Bipyrrolidine
- (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate
Uniqueness
®-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of the dione group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in catalysis and synthesis .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-[(3R)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m1/s1 |
Clave InChI |
GYOYRRFSEXNPCH-ZCFIWIBFSA-N |
SMILES isomérico |
C1CC(=O)N(C1)[C@@H]2CCNC2=O |
SMILES canónico |
C1CC(=O)N(C1)C2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)


![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)

![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)




![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
